2-Azabicyclo[3.2.2]nonane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H15N/c1-3-8-4-2-7(1)5-6-9-8/h7-9H,1-6H2 |
InChI Key |
NGERQMAWGVKQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azabicyclo 3.2.2 Nonane and Its Derivatives
Strategies from Bicyclo[2.2.2]octanone Precursors
A prevalent and effective route to 2-azabicyclo[3.2.2]nonanes involves the chemical transformation of readily available bicyclo[2.2.2]octanone starting materials. Key reactions in this category include the Beckmann rearrangement and the Schmidt reaction, both of which facilitate the insertion of a nitrogen atom into the bicyclic framework, leading to the desired ring-expanded product.
Beckmann Rearrangement and Subsequent Reduction
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. masterorganicchemistry.combyjus.com In the context of 2-azabicyclo[3.2.2]nonane synthesis, bicyclo[2.2.2]octan-2-ones are first converted to their corresponding oximes. mdpi.comnih.gov Treatment of the oxime with an acid catalyst, such as hydroxylamine-O-sulfonic acid in glacial acetic acid, induces the rearrangement to form a lactam, specifically a 2-azabicyclo[3.2.2]nonan-3-one. ualberta.caualberta.ca This lactam intermediate is then subjected to reduction, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as ether, to yield the final this compound. ualberta.caresearchgate.net
The versatility of this method allows for the synthesis of various substituted derivatives. For instance, dihydroxylation and isopropylidenation of an intermediate hydroxy ketone, followed by the Beckmann rearrangement, can produce a lactam that serves as a precursor to monosaccharide mimics with the this compound core. researchgate.netethz.ch
Schmidt Reaction and Lactam Intermediate Reduction
An alternative to the Beckmann rearrangement for the ring expansion of bicyclo[2.2.2]octanones is the Schmidt reaction. researchgate.netacs.org This reaction utilizes hydrazoic acid (HN₃), often generated in situ from sodium azide (B81097) and a strong acid, to convert a ketone directly into a lactam. acs.orgfree.fr The reaction proceeds through the addition of hydrazoic acid to the ketone, followed by a rearrangement that incorporates the nitrogen atom into the ring, yielding the 2-azabicyclo[3.2.2]nonan-3-one intermediate. free.fr Similar to the product of the Beckmann rearrangement, this lactam is then reduced to the corresponding this compound. researchgate.net This method has been successfully employed in the preparation of various azabicyclic compounds. researchgate.net
One-Step Procedures for 2-Azabicyclo[3.2.2]nonanes from Bicyclo[2.2.2]octan-2-ones
Researchers have developed one-step procedures for the synthesis of this compound derivatives directly from bicyclo[2.2.2]octan-2-ones. ualberta.caualberta.canih.gov These methods streamline the synthetic process by combining the ring expansion and subsequent modifications into a single operational step. For example, new 2-azabicyclo[3.2.2]nonanes have been prepared from antiprotozoal bicyclo[2.2.2]octan-2-ones in a one-step process to investigate the influence of the more flexible bicyclononane system on biological activity. ualberta.canih.gov
Advanced Ring Construction and Derivatization Techniques
Beyond the classical ring expansion methods, more advanced strategies are employed to construct the this compound core and to introduce diverse functionalities. These techniques include powerful cycloaddition reactions and multicomponent reactions.
Intramolecular Diels-Alder Reactions for Core Formation
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of polycyclic systems. uh.edu In the synthesis of this compound derivatives, this strategy has been utilized to form the core bicyclic structure. researchgate.netethz.ch For instance, the IMDA reaction of a masked o-benzoquinone generated from 2-(allyloxy)phenol (B117497) can yield an α-keto acetal. researchgate.netethz.ch This intermediate can then be further elaborated through a series of reactions, including reduction and a subsequent Beckmann rearrangement, to afford the desired this compound framework. researchgate.netethz.ch This approach allows for the creation of complex, functionalized bicyclic systems in a highly controlled manner.
Synthesis of N-(2-Aminoalkyl) Analogues via Ugi-Azide Reactions
The Ugi-azide reaction, a multicomponent reaction, provides an efficient route for the synthesis of N-(2-aminoalkyl) analogues of this compound. mdpi.com This one-pot reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source, such as trimethylsilyl (B98337) azide. mdpi.comnih.gov In this specific application, a pre-formed this compound is first converted to its N-(2-aminoalkyl) derivative. This is achieved by reacting the parent bicyclic amine with 2-chloroacetamide (B119443), followed by reduction of the resulting carbamoylmethyl derivative with LiAlH₄. mdpi.com The obtained N-(2-aminoalkyl)-2-azabicyclo[3.2.2]nonane is then used as the amine component in the Ugi-azide reaction with various aldehydes, tert-butylisocyanide, and trimethylsilylazide to generate a library of tetrazole-containing derivatives in moderate to good yields under mild conditions. mdpi.com
Incorporation of Pyrimidine (B1678525) Moieties for Hybrid Structures
The fusion of this compound with pyrimidine moieties has been explored to create hybrid structures with potential antiprotozoal activities. The synthesis of these hybrids typically involves the nucleophilic substitution of a halogenated pyrimidine with the secondary amine of the this compound scaffold.
The starting 2-azabicyclo[3.2.2]nonanes are often prepared from corresponding bicyclo[2.2.2]octan-2-ones through a Beckmann rearrangement to form a lactam, which is subsequently reduced. mdpi.com The general synthetic route to the hybrid compounds involves reacting the this compound derivative with a suitable chloropyrimidine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and a high-boiling solvent such as 1-butanol (B46404) or ethanol (B145695) at elevated temperatures. mdpi.com
For instance, the reaction of a diaryl-substituted 5-(piperidin-1-yl)-2-azabicyclo[3.2.2]nonane with 4-chloro-6-methylpyrimidin-2-amine in 1-butanol yields the corresponding pyrimidine-substituted hybrid. mdpi.com Similarly, reactions with 6-chloropyrimidine-2,4-diamine or 2,4-dichloro-6-methylpyrimidine (B20014) produce a variety of diaminopyrimidine and chloromethylpyrimidine derivatives, respectively. mdpi.com The choice of reagents and reaction conditions, such as temperature and duration, is crucial for the successful synthesis and yield of the final products. mdpi.com
Table 1: Synthesis of this compound-Pyrimidine Hybrids
| Starting Azabicyclononane | Pyrimidine Reagent | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| rac-(7R,8R)-7,8-diphenyl-5-(piperidin-1-yl)-2-azabicyclo[3.2.2]nonane | 4-chloro-6-methylpyrimidin-2-amine | DIPEA, 1-BuOH, 48h | rac-4-[(7R,8R)-7,8-diphenyl-5-(piperidin-1-yl)-2-azabicyclo[3.2.2]nonan-2-yl]-6-methylpyrimidin-2-amine | 42% | mdpi.com |
| rac-(7R,8R)-7,8-diphenyl-5-(piperidin-1-yl)-2-azabicyclo[3.2.2]nonane | 6-chloropyrimidine-2,4-diamine | DIPEA, 1-BuOH, 48h | rac-6-[(7R,8R)-7,8-diphenyl-5-(piperidin-1-yl)-2-azabicyclo[3.2.2]nonan-2-yl]pyrimidine-2,4-diamine | 14% | mdpi.com |
| rac-(7R,8R)-7,8-diphenyl-5-(pyrrolidin-1-yl)-2-azabicyclo[3.2.2]nonane | 6-chloropyrimidine-2,4-diamine | DIPEA, 1-BuOH, 48h | rac-6-[(7R,8R)-7,8-diphenyl-5-(pyrrolidin-1-yl)-2-azabicyclo[3.2.2]nonan-2-yl]pyrimidine-2,4-diamine | 22% | mdpi.com |
| rac-(7R,8R)-7,8-diphenyl-5-(piperidin-1-yl)-2-azabicyclo[3.2.2]nonane | 2,4-dichloro-6-methylpyrimidine | DIPEA, EtOH, 188h | rac-(7R,8R)-2-(2-chloro-6-methylpyrimidin-4-yl)-7,8-diphenyl-5-(piperidin-1-yl)-2-azabicyclo[3.2.2]nonane | 64% | mdpi.com |
Synthesis of Diaryl Substituted this compound Derivatives
The synthesis of diaryl-substituted this compound derivatives represents a key strategy for developing compounds with potential antiprotozoal properties. researchgate.netnih.gov These derivatives are typically synthesized from corresponding diaryl-substituted bicyclo[2.2.2]octan-2-ones. nih.govualberta.ca The core transformation involves expanding the bicyclo[2.2.2]octane system into the more flexible this compound framework. nih.gov
A common method is a one-step procedure involving a Schmidt reaction on the bicyclo[2.2.2]octan-2-one precursor. ualberta.ca For example, reacting the hydrothiocyanates of diaryl-substituted bicyclo[2.2.2]octan-2-ones with sodium azide (NaN₃) in concentrated sulfuric acid leads to the formation of 5-dialkylamino-7,8-diaryl-2-azabicyclo[3.2.2]nonan-3-ones. researchgate.net An alternative pathway involves a Beckmann rearrangement of the corresponding oxime, followed by the reduction of the resulting lactam intermediate to yield the desired this compound. mdpi.comresearchgate.net Subsequent reduction of the lactam, often using a powerful reducing agent like lithium aluminium hydride (LiAlH₄), yields the final diaryl-substituted this compound derivatives. researchgate.netualberta.ca These synthetic routes allow for the systematic introduction of various aryl groups to investigate structure-activity relationships. nih.gov
Table 2: Synthesis of Diaryl Substituted this compound Derivatives
| Precursor | Key Transformation | Reagents and Conditions | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|---|
| Diaryl-substituted bicyclo[2.2.2]octan-2-one | Schmidt Reaction | NaN₃, concentrated H₂SO₄ | 5-Dialkylamino-7,8-diaryl-2-azabicyclo[3.2.2]nonan-3-one | N/A (Lactam is the product of this step) | researchgate.netualberta.ca |
| Diaryl-substituted bicyclo[2.2.2]octan-2-one | Beckmann Rearrangement | Hydroxylamine, then acid catalyst | Corresponding lactam | N/A (Lactam is the product of this step) | mdpi.comresearchgate.net |
| 5-Dialkylamino-7,8-diaryl-2-azabicyclo[3.2.2]nonan-3-one (Lactam) | Reduction | LiAlH₄ | N/A | 5-Dialkylamino-7,8-diaryl-2-azabicyclo[3.2.2]nonane | ualberta.ca |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | N-substitution | Varies based on substituent | N/A | N-substituted derivatives | nih.gov |
Preparation of Tetrazole and Sulfonamide Cores in Derivatives
To further diversify the chemical space of this compound derivatives, tetrazole and sulfonamide functionalities have been introduced. mdpi.com The synthesis for these derivatives is a multi-step process that begins with the N-alkylation of the parent this compound.
The initial step involves refluxing the this compound with 2-chloroacetamide in ethanol to yield its N-carbamoylmethyl derivative. mdpi.com This intermediate is then reduced, typically with lithium aluminium hydride (LiAlH₄), to produce the corresponding N-(2-aminoethyl) analogue. mdpi.com This aminoethyl-functionalized scaffold serves as a versatile precursor for introducing both tetrazole and sulfonamide cores. mdpi.com
For the synthesis of tetrazole derivatives, the N-(2-aminoethyl) analogue undergoes a Ugi-azide four-component reaction. mdpi.com This reaction is carried out under mild conditions with an aldehyde (e.g., isobutyraldehyde), tert-butyl isocyanide, and trimethylsilyl azide to form the 1-tert-butyl-1H-tetrazole moiety in moderate to good yields. mdpi.com
For the preparation of sulfonamide derivatives, the N-(2-aminoethyl) analogue is reacted with a sulfonyl chloride, such as dansyl chloride, in the presence of a base like triethylamine (B128534) (TEA) in a solvent like dichloromethane (B109758) (DCM) to yield the final sulfonamide product. mdpi.com
Table 3: Synthesis of Tetrazole and Sulfonamide Derivatives of this compound
| Starting Material | Reaction Sequence | Key Reagents | Final Core Structure | Reference |
|---|---|---|---|---|
| This compound derivative | 1. N-alkylation with 2-chloroacetamide 2. Reduction with LiAlH₄ | 1. ClCH₂CONH₂, EtOH 2. LiAlH₄ | N-(2-aminoethyl)-2-azabicyclo[3.2.2]nonane intermediate | mdpi.com |
| N-(2-aminoethyl)-2-azabicyclo[3.2.2]nonane intermediate | Ugi-Azide Reaction | Aldehyde, tert-butylisocyanide, TMSN₃ | Tetrazole | mdpi.com |
| N-(2-aminoethyl)-2-azabicyclo[3.2.2]nonane intermediate | Sulfonylation | Sulfonyl chloride (e.g., Dansyl chloride), TEA, DCM | Sulfonamide | mdpi.com |
Structure Activity Relationship Sar Studies of 2 Azabicyclo 3.2.2 Nonane Derivatives
Influence of Aromatic and N-Substitution on Biological Activity
The biological activity of 2-azabicyclo[3.2.2]nonane derivatives is significantly modulated by the nature and position of substituents on the aromatic rings and the bicyclic nitrogen atom. Studies have systematically introduced different aryl groups and moieties with varying basicity and polarity to the nitrogen atom to probe these effects. nih.gov
In the pursuit of novel antiprotozoal agents, new diaryl-substituted this compound derivatives have been synthesized to explore the impact of aromatic and N-substitution on their activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov For instance, the introduction of diaryl substituents has been a key area of investigation. researchgate.net It has been observed that N-acyl derivatives of 5-amino-2-azabicyclo[3.2.2]nonanes were inactive against Trypanosoma b. rhodesiense, while some demonstrated notable antiplasmodial activity against a multi-resistant strain of Plasmodium falciparum. researchgate.net This highlights the differential effect of N-acylation on the activity against different protozoan parasites.
Furthermore, the attachment of moieties with varying basicity and polarity to the ring nitrogen has been a strategic approach to modulate the pharmacological profile. nih.gov The synthesis of N-(aminoalkyl)azabicyclo[3.2.2]nonanes has yielded compounds with both antiplasmodial and antitrypanosomal activity. mdpi.comresearchgate.net The introduction of a terminal tetrazole or sulfonamido group to these N-aminoalkyl derivatives has been explored, with some of the most active compounds exhibiting activity in the submicromolar range. mdpi.com
A series of hybrids combining the this compound core with 2-(dialkylamino)pyrimidines has shown high activity against Trypanosoma brucei rhodesiense STIB900 and good selectivity. researchgate.net Specifically, a derivative with a pyrrolidino substitution on both the this compound and the pyrimidine (B1678525) moiety displayed promising activity against a multiresistant K1 strain of P. falciparum. researchgate.netresearchgate.net These findings underscore the importance of the N-substituent in dictating the potency and selectivity of these compounds.
| Compound Type | Substitution | Target Organism | Activity |
| 5-Amino-2-azabicyclo[3.2.2]nonane | N-acyl derivatives | Trypanosoma b. rhodesiense | Inactive |
| 5-Amino-2-azabicyclo[3.2.2]nonane | N-acyl derivatives | Plasmodium falciparum K1 | Good antiplasmodial activity |
| N-(Aminoalkyl)azabicyclo[3.2.2]nonanes | Terminal tetrazole or sulfonamido group | P. falciparum & T. b. rhodesiense | Submicromolar activity for most active derivatives |
| This compound-pyrimidine hybrids | 2-(Dialkylamino)pyrimidines | Trypanosoma brucei rhodesiense STIB900 | High activity and good selectivity |
| This compound-pyrimidine hybrid | Pyrrolidino substitution | P. falciparum K1 | Promising activity |
Comparison of Bicyclic Ring System Flexibility (e.g., [3.2.2]nonane vs. [2.2.2]octane) on Activity
The flexibility of the bicyclic ring system is a critical determinant of the biological activity of these compounds. The this compound system is considered more flexible than the rigid bicyclo[2.2.2]octane framework. nih.govualberta.ca This difference in conformational freedom can significantly influence how a molecule interacts with its biological target.
Research aimed at investigating this structural parameter involved the synthesis of 2-azabicyclo[3.2.2]nonanes from antiprotozoal bicyclo[2.2.2]octan-2-ones. nih.govualberta.ca The goal was to assess how replacing the rigid bicyclo-octane structure with the more flexible bicyclo-nonane system would affect antiplasmodial and antitrypanosomal activity. nih.govualberta.ca
The results of these comparative studies were revealing. 2-Azabicyclo[3.2.2]non-5-ylamines were found to exhibit higher antiprotozoal activities than their 4-aminobicyclo[2.2.2]octane counterparts. researchgate.netnih.govualberta.ca For example, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine demonstrated enhanced anti-trypanosomal (IC50 = 0.60 µM) and remarkable antiplasmodial (IC50 = 0.28 µM) activity. researchgate.netnih.govualberta.ca This suggests that the increased flexibility of the [3.2.2]nonane system may allow for a more optimal binding conformation at the active site of the target proteins.
In the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, constrained versions of anabasine (B190304) were designed and synthesized, including 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane and 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives. researcher.life While both series of compounds exhibited high affinity for the α4β2 nAChR subtype, selectivity profiles differed. Selectivity over the α3β4 (ganglion) receptor subtype was observed within the 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane series, whereas selectivity for the muscle (α1βγδ) subtype was seen in the 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane series. researcher.life This indicates that even subtle changes in the bicyclic core can lead to significant differences in receptor selectivity.
| Bicyclic System | Derivative | Biological Target | Comparative Activity/Selectivity |
| This compound | 2-Azabicyclo[3.2.2]non-5-ylamines | Protozoan parasites | Higher antiprotozoal activity |
| Bicyclo[2.2.2]octane | 4-Aminobicyclo[2.2.2]octanes | Protozoan parasites | Lower antiprotozoal activity |
| This compound | 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | nAChRs | Selective for muscle subtype (α1βγδ) |
| Azabicyclo[2.2.2]octane | 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | nAChRs | Selective over ganglion subtype (α3β4) |
Positional and Stereochemical Effects of Substituents on Activity Profiles
The precise placement and three-dimensional arrangement of substituents on the this compound scaffold have a profound impact on biological activity. The diastereomeric and enantiomeric purity of these compounds are often crucial for their potency and selectivity.
Studies have shown that the activities and selectivities of these compounds are highly dependent on the substitution pattern of both the bicyclic system and any attached ring systems, as well as on the position of the nitrogen atom within the bicycle. researchgate.net For instance, in a series of hybrids with 2,4-diaminopyrimidines, the position of the nitrogen atom in the bicyclic framework was a key determinant of antiprotozoal activity. researchgate.net
The synthesis of diastereomeric amides of 2-azabicyclo[3.2.2]nonanes has allowed for the elucidation of their stereochemical features using NMR spectroscopy. researchgate.net This is critical as different diastereomers can exhibit vastly different biological activities. The investigation of (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine, which showed significant antiprotozoal activity, underscores the importance of the substitution pattern on the bicyclic core itself. nih.govualberta.ca
Furthermore, in the development of nicotinic acetylcholine receptor ligands, enantioselective syntheses of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane derivatives have been achieved, resulting in compounds with greater than 99.5% enantiomeric excess (ee). researcher.life The absolute stereochemistry of these ligands was unambiguously confirmed by X-ray crystallography, highlighting the importance of stereochemical purity for achieving desired pharmacological effects. researcher.life These stereochemically pure ligands exhibited high affinity for nAChR subtypes. researcher.life
The positional isomerism of the nitrogen atoms in diazabicyclo[3.2.2]nonane systems also dramatically influences activity. In a study of α7 nAChR silent agonists, the 1,3-diazabicyclo[3.2.2]nonane regioisomer of the active compound NS6740 (a 1,4-diazabicyclo[3.2.2]nonane derivative) was found to be completely inactive. nih.gov This demonstrates that the relative positioning of the nitrogen atoms is critical for the ligand's ability to interact with the receptor and elicit a biological response. nih.gov
| Compound Series | Structural Variation | Key Finding |
| Azabicyclo-nonane pyrimidine hybrids | Position of the nitrogen atom in the bicycle | Strongly influenced antiprotozoal activity and selectivity |
| This compound amides | Diastereomers | Different diastereomers can have different biological activities |
| 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonanes | Enantiomers | Synthesized in high enantiomeric purity, showing high nAChR affinity |
| Diazabicyclo[3.2.2]nonane derivatives | Positional isomers (1,3- vs 1,4-) | The 1,3-isomer was inactive, while the 1,4-isomer was an active α7 nAChR silent agonist |
Conformational Analysis and Computational Chemistry of 2 Azabicyclo 3.2.2 Nonane
Theoretical Investigations of Conformational Preferences
Computational studies have been instrumental in understanding the conformational dynamics of the 2-azabicyclo[3.2.2]nonane framework. Unlike more rigid systems such as bicyclo[2.2.2]octane, the [3.2.2]nonane structure possesses greater flexibility. nih.gov Theoretical analysis of related 3-azabicyclo[3.2.2]nonane diamine templates reveals two distinct orientations for the ring that contains the secondary nitrogen: a chair-like and a boat-like conformation. montclair.edu
A significant finding from these investigations is that the energy difference between the chair-like and boat-like orientations is minimal. montclair.edu The energy barrier for interconversion between these two conformations is calculated to be relatively low, at less than 9 kcal/mol. montclair.edu This suggests that at room temperature, the molecule can easily transition between these shapes, a critical factor for its interaction with biological targets. This contrasts with smaller [3.2.1] bicyclic systems, where chair-like conformations are more definitively stable. montclair.edu The presence of substituents can influence the potential energy surface; for instance, adding a t-butyl carbamate (B1207046) group to the primary amine of a related diamine resulted in only the chair-like minimum being found. montclair.edu
| Conformation | Relative Stability | Interconversion Energy Barrier |
|---|---|---|
| Chair-like | Similar in energy to boat-like montclair.edu | <9 kcal/mol montclair.edu |
| Boat-like | Similar in energy to chair-like montclair.edu |
Application of Density Functional Theory (DFT) in Structural Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of azabicyclic systems. For scaffolds like this compound, DFT is used to perform in silico investigations into conformational stability and geometry. montclair.edu Studies on analogous systems, such as 1,5-diazabicyclo[3.2.2]nonane, have utilized DFT calculations at the B3LYP/6-311+G(d,p) level to determine key electronic features, including electron density distribution and HOMO-LUMO gaps, which indicate reactivity. benchchem.com
For the related 3-azabicyclo[3.2.2]nonane diamines, DFT was employed to analyze the relative stability of the boat-like versus the chair-like conformations. montclair.edu Such computational methods provide a deep understanding of how the molecule's structure relates to its energy landscape, which is essential for rational ligand design and predicting chemical behavior. montclair.edu
Analysis of Bond Angles and Geometrical Parameters within the Bicyclic System
The geometric parameters of the bicyclo[3.2.2]nonane system show distinct features compared to more strained bicyclic structures. X-ray crystal structure analysis of a substituted 1-azabicyclo[3.2.2]nonane derivative revealed small torsion angles, suggesting reduced conformational strain compared to related 1-azabicyclo[2.2.2]octanes, which are often significantly twisted to minimize ring strain. researchgate.net
Computational analyses have been carried out to determine the specific carbon-carbon and carbon-nitrogen bond angles within these scaffolds. montclair.edu This data is crucial for understanding how the bicyclic framework orients its functional groups in three-dimensional space.
| Torsion Angle | Atoms Involved | Value (°) |
|---|---|---|
| Φ1 | N1-C7-C6-C5 | 6.3 |
| Φ2 | N1-C8-C9-C5 | 2.4 |
Note: Data is for a 1-aza isomer, presented as an example of the geometric parameters studied in this bicyclic system.
Overlap with Flexible Diamine Templates for Ligand Design
A key application of conformationally restricted scaffolds like this compound is in ligand design, where they serve as rigid mimics of more flexible molecules. Diamines are common structural motifs in ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors. montclair.edu
Computational studies have shown that the bicyclo[3.2.2]nonane diamine templates can effectively overlap with the low-energy conformations of flexible linear diamines, such as 1,3-diaminopropane. montclair.edu The bond lengths and angles of the rigid scaffold closely resemble those of the energetically stable gauche arrangement of the flexible template. montclair.edu This structural mimicry is highly valuable for developing structure-activity relationships and for in silico screening in medicinal chemistry, as it allows for the probing of specific protein binding pockets with reduced conformational ambiguity. montclair.edu This observation highlights the utility of the this compound scaffold in translating the binding properties of a flexible molecule into a more constrained and selective ligand. montclair.edu
Scaffold Design for Conformationally Restricted Ligands
The inherent rigidity of the this compound skeleton is a key feature exploited in the design of conformationally restricted ligands. By incorporating this scaffold, chemists can reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target. This is because the energetic penalty of the ligand adopting the correct binding conformation is minimized.
Research has shown that replacing a more flexible bicyclo-octane system with the this compound structure can influence biological activity, suggesting that the specific geometry of the latter is crucial for molecular recognition. nih.govresearchgate.net For instance, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, constrained versions of the natural ligand anabasine (B190304) have been synthesized using a related 1-azabicyclo[3.2.2]nonane scaffold. acs.orgresearcher.life This approach demonstrates the utility of the bicyclo[3.2.2]nonane core in creating ligands with well-defined three-dimensional structures to probe and modulate receptor function. acs.orgresearcher.life The synthesis of such derivatives has resulted in compounds with high affinity for the α4β2 nAChR subtype and selectivity over other subtypes. researcher.life
The development of this compound derivatives as antiprotozoal agents further underscores the importance of the scaffold's structure. nih.govresearchgate.net By systematically modifying the substituents on the bicyclic core, researchers can explore the structure-activity relationship (SAR) and optimize the ligand's interaction with its target. researchgate.net This approach relies on the predictable orientation of the substituents afforded by the rigid this compound framework.
Synthesis of Monosaccharide Mimics and Analogues
The this compound core has been successfully employed in the synthesis of monosaccharide mimics, particularly as potential glycosidase inhibitors. ethz.chresearchgate.net These enzymes play crucial roles in various biological processes, and their inhibition is a target for the treatment of diseases such as diabetes, influenza, and cancer.
Researchers have synthesized racemic this compound-derived aminotriols to mimic the structure of monosaccharides. ethz.chresearchgate.netresearchgate.net The synthesis of these mimics involves a multi-step process. A key synthetic strategy is the use of a Beckmann rearrangement to form the lactam intermediate, which is then reduced to the corresponding this compound. ethz.chresearchgate.netnih.gov
For example, the synthesis of a this compound-derived amino triol involved the following key steps:
An intramolecular Diels-Alder reaction to construct the bicyclic core. ethz.chresearchgate.net
Reduction of a keto group. ethz.chresearchgate.net
Dihydroxylation to introduce hydroxyl groups. ethz.chresearchgate.net
A Beckmann rearrangement to form the lactam. ethz.chresearchgate.net
Reduction of the lactam to yield the final this compound derivative. ethz.chresearchgate.net
These synthetic mimics have been evaluated for their inhibitory activity against various glycosidases. While some of the synthesized compounds showed weak inhibition, these studies have laid the groundwork for the design of more potent and selective glycosidase inhibitors based on the this compound scaffold. ethz.chresearchgate.net
| Enzyme | Inhibitory Activity of this compound Mimics |
| Snail β-mannosidase | Weak inhibition (IC50 > 10 mM) ethz.ch |
| Caldocellum saccharolyticum β-glucosidase | Weak inhibition (IC50 > 10 mM) ethz.ch |
| Sweet almond β-glucosidase | Weak inhibition (IC50 > 10 mM) ethz.ch |
| Yeast α-glucosidase | Moderate inhibition (IC50 = 1.2 mM for one derivative) ethz.ch |
| Jack bean α-mannosidase | No inhibition detected ethz.ch |
Development of Chemical Libraries Based on the this compound Core
The this compound scaffold serves as an excellent starting point for the development of chemical libraries for drug discovery. Its robust structure allows for the introduction of a wide variety of substituents at different positions, leading to a diverse set of analogues for biological screening.
A significant area of research has been the synthesis of this compound derivatives with antiprotozoal activity, particularly against the parasites responsible for malaria (Plasmodium falciparum) and African trypanosomiasis (Trypanosoma brucei rhodesiense). nih.govresearchgate.netresearchgate.netnih.gov These studies have demonstrated that 2-azabicyclo[3.2.2]nonanes can serve as lead compounds for further modification. nih.govresearchgate.net
The synthesis of these libraries often starts from bicyclo[2.2.2]octan-2-ones, which are converted to the this compound core via a Beckmann rearrangement followed by reduction. nih.gov From this core, a variety of derivatives can be generated. For example, hybrid molecules have been created by fusing the this compound scaffold with other pharmacophores, such as 2,4-diaminopyrimidines. researchgate.netnih.gov
The antiprotozoal activity of these compounds is highly dependent on the substitution pattern. For instance, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine showed significant antiplasmodial and antitrypanosomal activity. nih.govresearchgate.net The development of such libraries allows for a systematic exploration of the SAR, which is crucial for identifying compounds with improved potency and selectivity. researchgate.net
| Compound Class | Biological Target | Key Findings |
| 2-Azabicyclo[3.2.2]non-5-ylamines | P. falciparum, T. b. rhodesiense | Higher antiprotozoal activity compared to related bicyclo-octane derivatives. nih.govresearchgate.net |
| Diaryl substituted 2-azabicyclo[3.2.2]nonanes | P. falciparum, T. b. rhodesiense | Aromatic and N-substitutions significantly influence antiprotozoal activity. |
| Azabicyclo-nonane pyrimidine (B1678525) hybrids | P. falciparum, T. b. rhodesiense | Hybrids with specific substitutions show promising activity against multi-resistant strains of P. falciparum. researchgate.netnih.gov |
The use of this compound in combinatorial synthesis has also been noted, highlighting its potential for the rapid generation of large and diverse chemical libraries.
Conclusion
The 2-azabicyclo[3.2.2]nonane scaffold has emerged as a versatile and valuable platform in contemporary chemical research. Its unique structural features, combined with the relative accessibility of its synthesis, have enabled the exploration of a wide range of derivatives with interesting and potentially useful properties. From the development of new antiprotozoal agents and neurological drugs to the creation of novel materials and imaging agents, the this compound core continues to be a source of inspiration for chemists working at the interface of chemistry, biology, and materials science. Further research into this fascinating class of compounds is likely to uncover even more exciting applications in the years to come.
Investigation of Biological Interactions and Research Mechanisms for 2 Azabicyclo 3.2.2 Nonane Derivatives
Antiprotozoal Activity Studies
Derivatives of 2-azabicyclo[3.2.2]nonane have been a focal point of research aimed at discovering new treatments for protozoal diseases, such as malaria and Human African Trypanosomiasis (HAT). These studies have demonstrated that modifications to the bicyclic core can yield compounds with potent and selective activity against the causative parasites.
Research on Plasmodium falciparum Inhibition
A significant body of research has been dedicated to evaluating this compound derivatives for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These investigations have often utilized chloroquine-resistant strains of the parasite, such as K1, to identify compounds that could overcome existing drug resistance mechanisms. researchgate.netresearchgate.net
Initial studies revealed that 2-azabicyclo[3.2.2]non-5-ylamines showed more potent antiprotozoal activity compared to related structures like 4-aminobicyclo[2.2.2]octanes. researchgate.net One of the standout compounds from early research was (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine, which exhibited remarkable antiplasmodial activity with an IC50 value of 0.28 µM against the P. falciparum K1 strain. researchgate.netjst.go.jp
Further synthetic efforts focused on creating hybrid molecules to enhance efficacy. Fusing the this compound structure with a pyrimidine (B1678525) moiety, a known pharmacophore in antimalarial drugs, led to new derivatives with promising activity. mdpi.comnih.gov For instance, a hybrid compound featuring pyrrolidino substitution on both the bicyclic system and the pyrimidine ring demonstrated potent activity against the multi-drug resistant K1 strain of P. falciparum, with an IC50 value of 0.059 µM. mdpi.com This finding highlights the potential of molecular hybridization in developing next-generation antimalarial agents. Other research has explored linking the azabicyclo-nonane core to tetrazole or sulfonamide structures, resulting in derivatives with submicromolar antiplasmodial activity. acs.org
The data below summarizes the in vitro antiplasmodial activity of selected this compound derivatives against various P. falciparum strains.
| Compound Name | P. falciparum Strain | IC50 (µM) |
|---|---|---|
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | K1 (chloroquine-resistant) | 0.28 researchgate.net |
| Hybrid of 2-azabicyclo-nonane with pyrrolidino-substituted pyrimidine | K1 (multi-drug resistant) | 0.059 mdpi.com |
| Tetrazole derivative 12A | NF54 | 0.252 acs.org |
| Sulfonamide derivative 20 | NF54 | 0.487 acs.org |
| rac-4-[(7R,8R)-7,8-diphenyl-5-(pyrrolidin-1-yl)-2-azabicyclo[3.2.2]nonan-2-yl]-6-methylpyrimidin-2-amine | NF54 | 0.088 nih.gov |
Research on Trypanosoma brucei rhodesiense Inhibition
The this compound scaffold has also been investigated for its potential against Trypanosoma brucei rhodesiense, the parasite that causes the acute form of HAT, or sleeping sickness. The urgent need for new, safer, and more effective drugs for HAT has driven much of this research. researchgate.net
Similar to the antiplasmodial studies, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine was identified as a highly active compound, displaying an IC50 value of 0.60 µM against T. b. rhodesiense. researchgate.netjst.go.jp This demonstrated the dual-action potential of this particular derivative against two distinct protozoan parasites.
Systematic modifications of the this compound structure have been undertaken to explore structure-activity relationships and optimize antitrypanosomal potency. scispace.com Research into hybrids with pyrimidine has also yielded potent compounds. Specifically, derivatives of 2-azabicyclo-nonanes linked with 2-(dialkylamino)pyrimidines showed high activity against the STIB900 strain of T. b. rhodesiense. mdpi.com The most active compounds in this series, featuring a 2-(6-methylpyrimidin-4-yl)-5-pyrrolidino-2-azabicyclo[3.2.2]nonane structure, achieved IC50 values as low as 0.095 µM. nih.gov
The introduction of tetrazole and sulfonamide components to the azabicyclo-nonane framework also resulted in compounds with submicromolar activity against T. b. rhodesiense. acs.org These findings underscore the versatility of the this compound core as a template for the design of novel trypanocidal agents. scispace.com
The following table presents the in vitro antitrypanosomal activity of key this compound derivatives.
| Compound Name | T. b. rhodesiense Strain | IC50 (µM) |
|---|---|---|
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | STIB 900 | 0.60 researchgate.net |
| Tetrazole derivative 13A | STIB 900 | 0.329 acs.org |
| Sulfonamide derivative 20 | STIB 900 | 0.647 acs.org |
| 2-(6-methylpyrimidin-4-yl)-5-pyrrolidino-2-azabicyclo[3.2.2]nonane derivative | STIB 900 | 0.095 nih.gov |
Enzyme Inhibition Studies
Beyond their application as antiprotozoal agents, derivatives of this compound have been explored as inhibitors of specific enzymes, leveraging their rigid conformational structure to mimic natural substrates or transition states.
Glycosidase Inhibitor Research
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. They are involved in numerous critical biological processes, and their inhibition has therapeutic potential for various diseases. Researchers have investigated the use of the this compound skeleton to create monosaccharide mimics designed to inhibit these enzymes.
The core concept of this research involves synthesizing polyhydroxylated this compound derivatives that structurally resemble natural sugars. By mimicking the shape and charge of a monosaccharide, these compounds can fit into the active site of a glycosidase, blocking the enzyme from binding to its natural substrate. The synthesis of these sugar mimics and their subsequent evaluation as glycosidase inhibitors has been a specific area of investigation. This approach aims to develop novel and selective inhibitors for therapeutic applications.
Analytical and Spectroscopic Characterization of 2 Azabicyclo 3.2.2 Nonane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Elucidation
NMR spectroscopy is a cornerstone in the characterization of 2-azabicyclo[3.2.2]nonane derivatives, providing detailed information about the molecular structure and stereochemistry. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) techniques are employed to assign proton and carbon signals and to elucidate the relative stereochemistry of substituents on the bicyclic framework. researchgate.net
The diastereomeric nature of newly synthesized this compound derivatives, particularly amides, can be effectively determined using NMR spectroscopy. researchgate.net For instance, in the synthesis of N-acyl derivatives of 5-amino-2-azabicyclo[3.2.2]nonanes, NMR is crucial for clarifying the stereochemical outcome of the acylation reaction. researchgate.net
Successful N-arylation or N-alkylation at the nitrogen of the this compound ring is readily confirmed by characteristic shifts in the ¹³C NMR spectrum. A notable downfield shift of approximately 7 ppm for the carbon atoms adjacent to the nitrogen (C-1 and C-3) indicates successful substitution at the nitrogen atom. mdpi.com Similarly, in pyrimidine-substituted derivatives, successful N-arylation leads to significant signal broadening and characteristic shifts, such as a 17–19 ppm upfield shift for C-5' of the pyrimidine (B1678525) ring due to the mesomeric effect of the new nitrogen substituent. nih.gov
Table 1: Representative ¹H NMR and ¹³C NMR Data for a Substituted this compound Derivative
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| H-1, H-5 | 2.47 (br s) | - |
| H-2a, H-4a | 4.39 (d, J = 2.40 Hz) | - |
| H-6a, H-8a | 1.74–1.64 (m) | - |
| H-6e, H-8e | 1.90 (dd, J = 5.88, 1.48 Hz), 1.93 (dd, J = 5.86, 1.46 Hz) | - |
| H-7a | 2.89 (m) | - |
| H-7e | 1.38 (quin) | - |
| NH | 1.87 (br s) | - |
| Aryl Protons | 7.30–7.54 (m) | - |
| C=O | - | 170.8 |
Note: Data is illustrative and based on a representative 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one structure which shares similarities with the this compound core. Specific shifts for this compound derivatives will vary based on substitution. tandfonline.com
Infrared (IR) Spectroscopy and Mass Spectrometry for Structural Confirmation
IR spectroscopy and mass spectrometry are fundamental techniques used to confirm the identity and structural integrity of this compound derivatives. researchgate.netmdpi.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the presence of key functional groups within the molecule. For this compound derivatives, characteristic absorption bands confirm the presence of specific moieties. For example, the N-H stretching vibration in the parent amine or amide derivatives typically appears around 3300 cm⁻¹. The presence of a carbonyl group (C=O) in lactam intermediates or ketone derivatives is indicated by a strong absorption band in the range of 1650-1710 cm⁻¹. tandfonline.com Aromatic C=C stretching vibrations are observed around 1600 cm⁻¹. tandfonline.com
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is often employed to determine the precise molecular formula, which serves as a definitive confirmation of the compound's identity. mdpi.com For instance, the HRMS (EI+) data for rac-(7R,8R)-2-[7,8-Diphenyl-5-(piperidin-1-yl)-2-azabicyclo[3.2.2]nonan-2-yl]ethan-1-amine was found to be 403.2996, which corresponds to the calculated value of 403.2987 for the molecular formula C₂₇H₃₇N₃. mdpi.com The fragmentation patterns observed in the mass spectrum can also offer valuable structural insights.
Table 2: Key IR Absorption Frequencies for this compound Derivatives
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| N-H Stretch (amine/amide) | ~3300-3350 |
| C-H Stretch (aliphatic) | ~2850-3000 |
| C-H Stretch (aromatic) | ~3000-3100 |
| C=O Stretch (ketone/amide) | ~1650-1710 |
| C=C Stretch (aromatic) | ~1580-1620 |
Note: The exact frequencies can vary depending on the specific molecular environment and substitution pattern. tandfonline.com
X-ray Crystallography for Isomer Distinction and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the distinction between isomers and the assignment of absolute configuration. researchgate.netmdpi.com For complex bicyclic systems like this compound derivatives, where multiple stereocenters can exist, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.
In studies involving the synthesis of various substituted 2-azabicyclo[3.2.2]nonanes, single-crystal X-ray analysis has been instrumental in distinguishing between different isomers that may be difficult to differentiate solely by spectroscopic methods. researchgate.netmdpi.com The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. This information is invaluable for understanding structure-activity relationships.
For chiral derivatives, X-ray crystallography of a single crystal, often after derivatization with a chiral auxiliary, can be used to determine the absolute configuration of the stereocenters. This is crucial for pharmacological studies where enantiomers may exhibit different biological activities.
The synthesis of lactams as precursors to 2-azabicyclo[3.2.2]nonanes can also be confirmed by X-ray crystallography. For example, the X-ray structure of a bridged lactam precursor revealed key structural parameters such as bond lengths (N–C(O) = 1.377 Å; C=O = 1.217 Å) and torsional angles, confirming the strained nature of the bicyclic amide. nih.gov
Emerging Research Directions for 2 Azabicyclo 3.2.2 Nonane Chemistry
Development of Novel Synthetic Pathways for Diversification
A primary focus of emerging research is the development of new and efficient synthetic routes to create a diverse range of 2-azabicyclo[3.2.2]nonane analogs. The diversification of this scaffold is crucial for exploring a wider range of biological activities and for fine-tuning the properties of lead compounds.
Key synthetic strategies include:
Ring Expansion Reactions: A common and effective method for synthesizing the this compound core involves ring expansion of more readily available bicyclo[2.2.2]octan-2-ones. ualberta.caresearchgate.netnih.govmdpi.comnih.gov This transformation is typically achieved through a Beckmann rearrangement of the corresponding oxime or a Schmidt reaction on the ketone itself, which introduces the nitrogen atom into the bicyclic system to form a lactam intermediate. researchgate.netmdpi.comnih.gov This lactam can then be reduced to yield the desired this compound. researchgate.netmdpi.com
Intramolecular Cycloadditions: Alternative pathways, such as the intramolecular Diels-Alder reaction, have been explored to construct the bicyclic framework. researchgate.net For instance, a masked o-benzoquinone was used to generate an α-keto acetal, which, after several steps including a Beckmann rearrangement and reduction, yielded a this compound-derived amino triol. researchgate.net
Scaffold Derivatization: Once the core structure is formed, further diversification is achieved by modifying the nitrogen atom and other positions on the scaffold. This includes N-alkylation, N-acylation, and the introduction of various substituents on the carbon framework. researchgate.netnih.gov For example, N-(aminoalkyl) derivatives have been prepared by reacting the parent amine with 2-chloroacetamide (B119443) followed by reduction with lithium aluminum hydride (LiAlH₄). mdpi.com
Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by fusing the this compound scaffold with other known pharmacophores. mdpi.comnih.gov This approach aims to combine the beneficial properties of both moieties, potentially leading to enhanced activity, improved pharmacokinetic profiles, or novel mechanisms of action to overcome drug resistance. mdpi.comnih.gov Examples include the synthesis of hybrids with pyrimidines, tetrazoles, and sulfonamides. mdpi.comnih.govmdpi.com
These evolving synthetic methodologies are critical for generating libraries of novel this compound derivatives, providing a rich pool of compounds for biological screening and drug discovery programs.
Rational Design for Enhanced Biological Target Selectivity
A significant area of research is the rational design of this compound derivatives to enhance their selectivity for specific biological targets. Much of this work has concentrated on developing agents with antiprotozoal activity, particularly against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness). nih.govmdpi.com
Key aspects of rational design include:
Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the this compound scaffold to understand the relationship between its structure and biological activity. For example, new diaryl-substituted derivatives have been synthesized to investigate how aromatic substitution and modifications to the ring nitrogen affect antiprotozoal potency. nih.gov
Targeted Substitutions: The introduction of different functional groups at specific positions is a core strategy. A manual Hansch approach, a method used in quantitative structure-activity relationship (QSAR) studies, was employed to guide the systematic insertion of 4-substituted aryl rings and other moieties with varying polarity and basicity onto the ring nitrogen. nih.gov This allows for the fine-tuning of the molecule's physicochemical properties to optimize interactions with the biological target.
Improving Selectivity Index: A critical goal is to increase the selectivity index (SI), which is the ratio of a compound's cytotoxicity to its desired biological activity. A higher SI indicates that the compound is more toxic to the target pathogen than to host cells. By carefully designing modifications, researchers have developed derivatives with superior selectivity compared to earlier compounds in the series. nih.gov For instance, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine showed promising antiprotozoal activity and low cytotoxicity. ualberta.canih.gov
Hybridization for New Mechanisms: The creation of hybrid molecules is also a rational design strategy. By linking the azabicyclononane core to pharmacophores like 2,4-diaminopyrimidine (B92962) (found in the antimalarial drug pyrimethamine), researchers aim to create agents that may bypass existing drug resistance mechanisms. mdpi.comnih.gov
These rational design approaches are moving the field beyond simple screening, allowing for the more directed development of this compound-based compounds as potent and selective therapeutic candidates.
Expansion into New Areas of Chemical Biology Research
While the primary focus has been on antiprotozoal agents, emerging research is exploring the utility of the this compound scaffold in other areas of chemical biology. This expansion leverages the scaffold's unique conformational properties to design inhibitors for different classes of enzymes and receptors.
One notable new direction is the development of glycosidase inhibitors. researchgate.net
Monosaccharide Mimics: Researchers have synthesized racemic this compound derivatives designed to act as monosaccharide mimics. researchgate.net The goal was to create compounds that could fit into the active site of glycosidase enzymes, which are involved in a wide range of biological processes.
Evaluation as Enzyme Inhibitors: A synthesized amino triol derivative of this compound and its N-benzylated precursor were tested as inhibitors against several β-glycosidases. researchgate.net Although they proved to be weak inhibitors in this initial study, this work represents an important proof-of-concept, demonstrating that the scaffold can be adapted to target enzyme families beyond those relevant to protozoan diseases. researchgate.net
Additionally, related azabicyclic structures have shown activity as prolyl endopeptidase inhibitors and ligands for sigma receptors, suggesting that the this compound core could also be a viable starting point for developing modulators of these targets. acs.orgnih.gov The exploration of these and other potential applications is a key direction for future research, promising to unlock the full therapeutic potential of this versatile chemical scaffold.
Advanced Computational Modeling for Predictive SAR and Conformational Insights
Advanced computational modeling is becoming an indispensable tool in the study of this compound chemistry. These methods provide crucial insights into the molecule's three-dimensional structure and help predict its biological activity, thereby accelerating the drug design process.
Key computational approaches include:
Conformational Analysis: Understanding the preferred three-dimensional shape (conformation) of the this compound ring system is fundamental. Methods like molecular mechanics are used to calculate the conformational energies of different arrangements, helping to identify the most stable structures. rsc.orgresearchgate.net This information is critical because the spatial orientation of substituents on the rigid scaffold largely determines its interaction with biological targets. ucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. These models can then be used to predict the potency of newly designed compounds before they are synthesized.
Hansch Analysis: A classical QSAR approach, known as the Hansch method, has been used to correlate the antiprotozoal activity of this compound derivatives with physicochemical parameters of their substituents. nih.gov
3D-QSAR: More advanced techniques like Comparative Molecular Field Analysis (CoMFA) have been applied to related ligand sets to create 3D models that explain how steric and electrostatic fields of the molecules influence their binding affinity. nih.gov
Predictive Modeling of Pharmacokinetic Properties: Computational tools are also used to predict important pharmacological descriptors. For example, QSAR models have been successfully built for related copper complexes to predict their lipophilicity (logPₒ/w), a key factor influencing a drug's bioavailability. nih.gov
By combining conformational analysis with predictive SAR models, researchers can more rationally design novel this compound derivatives with enhanced potency and selectivity, significantly streamlining the discovery pipeline.
Q & A
Q. What purification techniques are recommended for azabicyclo-nonane pyrimidine hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
